molecular formula C13H10ClNO B13697886 N-Hydroxybiphenyl-2-carbimidoyl Chloride

N-Hydroxybiphenyl-2-carbimidoyl Chloride

Cat. No.: B13697886
M. Wt: 231.68 g/mol
InChI Key: ZDDQHLLKUMMEOE-UHFFFAOYSA-N
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Description

N-Hydroxybiphenyl-2-carbimidoyl Chloride is a chemical compound with the molecular formula C13H10ClNO. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound is characterized by the presence of a biphenyl group, a carbimidoyl chloride group, and a hydroxy group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxybiphenyl-2-carbimidoyl Chloride can be synthesized through several methods. One common approach involves the reaction of biphenyl-2-carboxylic acid with thionyl chloride to form biphenyl-2-carbonyl chloride. This intermediate is then reacted with hydroxylamine to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxybiphenyl-2-carbimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Hydroxybiphenyl-2-carbimidoyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxybiphenyl-2-carbimidoyl Chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and blocking their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxybiphenyl-2-carbimidoyl Chloride is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

N-hydroxy-2-phenylbenzenecarboximidoyl chloride

InChI

InChI=1S/C13H10ClNO/c14-13(15-16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,16H

InChI Key

ZDDQHLLKUMMEOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=NO)Cl

Origin of Product

United States

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